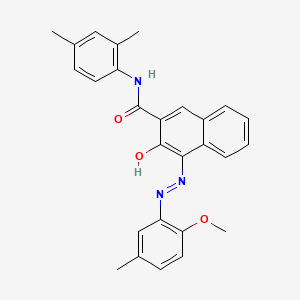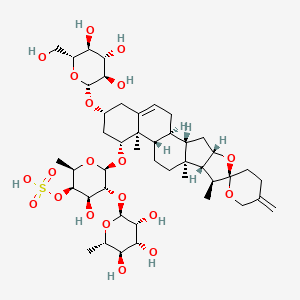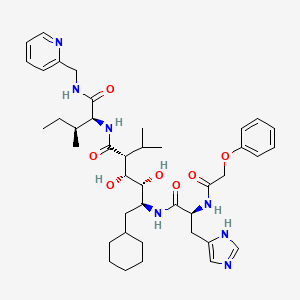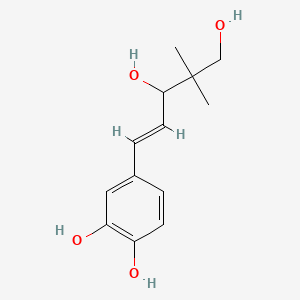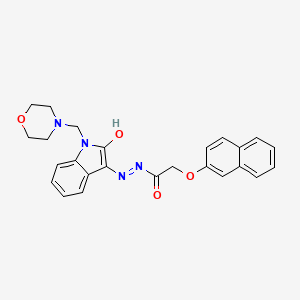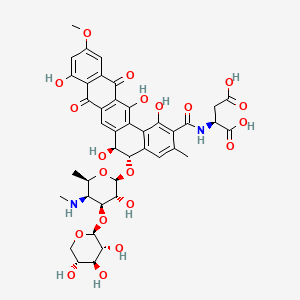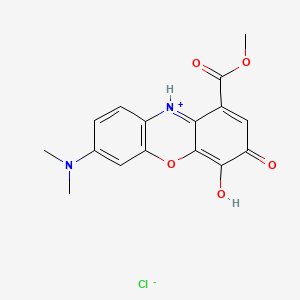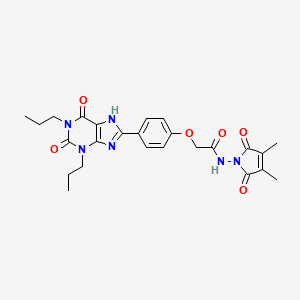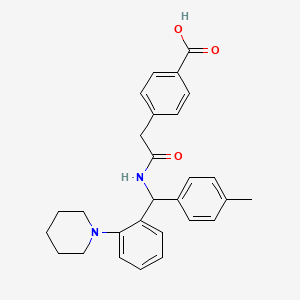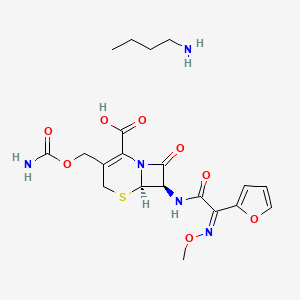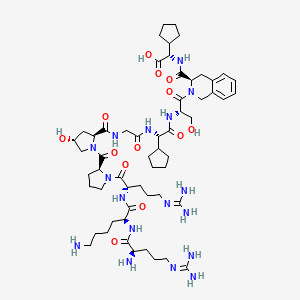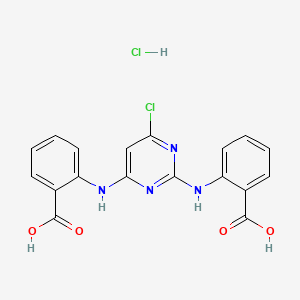
Anthranilic acid, N,N'-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminobenzoic acids. This compound is characterized by the presence of a benzene ring substituted with an amine group and a carboxylic acid group, along with a chloropyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from anthranilic acid
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Common reagents used include chlorinating agents and pyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chloropyrimidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein labeling.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Other aminobenzoic acids, such as 2-aminobenzoic acid and 4-aminobenzoic acid, share structural similarities.
Uniqueness: The presence of the chloropyrimidine moiety distinguishes this compound from other aminobenzoic acids, providing unique chemical properties and reactivity.
List of Similar Compounds: 2-aminobenzoic acid, 4-aminobenzoic acid, and other substituted aminobenzoic acids
Properties
CAS No. |
89450-94-2 |
|---|---|
Molecular Formula |
C18H14Cl2N4O4 |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
2-[[2-(2-carboxyanilino)-6-chloropyrimidin-4-yl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H13ClN4O4.ClH/c19-14-9-15(20-12-7-3-1-5-10(12)16(24)25)23-18(22-14)21-13-8-4-2-6-11(13)17(26)27;/h1-9H,(H,24,25)(H,26,27)(H2,20,21,22,23);1H |
InChI Key |
FZRGMCQPLDXMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC(=N2)NC3=CC=CC=C3C(=O)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


